

cross-reactivity studies of 3-Amino-5-(methoxycarbonyl)benzoic acid derivatives

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Compound of Interest

3-Amino-5(methoxycarbonyl)benzoic acid

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A Comparative Guide to the Cross-Reactivity of Aminobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the cross-reactivity and selectivity of aminobenzoic acid derivatives against various biological targets. While specific cross-reactivity studies on **3-Amino-5-(methoxycarbonyl)benzoic acid** derivatives are not extensively available in the public domain, this document compiles and compares data from studies on structurally related aminobenzoic acid derivatives. The presented data, experimental protocols, and pathway visualizations aim to provide valuable insights for researchers engaged in the discovery and development of novel therapeutics based on the aminobenzoic acid scaffold. The information herein can aid in understanding potential off-target effects and in designing derivatives with improved selectivity profiles.

I. Selectivity Profile of 3-(Phenylamino)benzoic Acid Derivatives Against Aldo-Keto Reductase (AKR) Isoforms



A study on substituted 3-(phenylamino)benzoic acids revealed their potential as selective inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in castrate-resistant prostate cancer. The following table summarizes the inhibitory potency (IC50) of various derivatives against AKR1C1, AKR1C2, and AKR1C3, highlighting the structure-activity relationships that govern selectivity.[1][2]

Table 1: Inhibitory Activity (IC50, μ M) of 3-(Phenylamino)benzoic Acid Derivatives against AKR1C Isoforms[2]

Compoun d	B-Ring Substituti on	A-Ring Substituti on	AKR1C1 (IC50 μM)	AKR1C2 (IC50 μM)	AKR1C3 (IC50 μM)	Selectivit y for AKR1C3 over AKR1C2
1	3'-CF3	2-CO2H	>100	0.35	0.05	7
2	Н	2-CO2H	>100	21	1.5	14
3	Н	3-CO2H	>100	13	0.94	14
4	Н	4-CO2H	>100	>100	2.8	>36
5	4'-NO2	3-CO2H	>100	18	0.06	300
6	4'-Ac	3-CO2H	>100	18	0.05	360
7	4'-CF3	3-CO2H	>100	10	0.04	250
8	4'-CN	3-CO2H	>100	12	0.07	171
9	4'-Cl	3-CO2H	>100	17	0.1	170
10	4'-F	3-CO2H	>100	>100	0.3	>333
11	4'-CH3	3-CO2H	>100	>100	0.9	>111
12	4'-OCH3	3-CO2H	>100	>100	1.4	>71

II. Multi-Target Activity of Benzoic Acid Derivatives on Cholinesterases and Carbonic Anhydrases



A series of novel methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives were evaluated for their inhibitory activity against acetylcholinesterase (AChE) and human carbonic anhydrase isoforms I and II (hCA I and hCA II), which are targets in Alzheimer's disease therapy. The data (Ki values) from this study are presented below.[3]

Table 2: Multi-target Inhibitory Activity (Ki, nM) of Benzoic Acid Derivatives[3]

Compound	AChE (Ki nM)	hCA I (Ki nM)	hCA II (Ki nM)
4a	10.43 ± 0.31	162.21 ± 14.11	211.32 ± 23.54
4b	12.33 ± 1.01	183.43 ± 19.21	232.54 ± 29.87
4c	9.87 ± 0.54	154.32 ± 11.76	198.54 ± 16.43
4d	15.21 ± 1.21	201.21 ± 21.54	254.65 ± 31.23
4e	11.78 ± 0.98	176.54 ± 15.43	221.76 ± 20.98
4f	13.54 ± 1.11	192.11 ± 20.11	243.87 ± 25.43
4g	10.02 ± 0.76	160.98 ± 13.98	205.43 ± 18.76
6a	8.76 ± 0.43	143.65 ± 10.87	187.54 ± 15.65
6b	7.98 ± 0.54	132.87 ± 9.87	176.98 ± 14.32
6c	6.54 ± 0.32	112.43 ± 8.76	154.87 ± 12.43
6d	9.01 ± 0.65	150.76 ± 12.54	195.43 ± 17.87
6e	7.02 ± 0.43	121.98 ± 9.01	165.98 ± 13.21
6f	5.87 ± 0.21	101.54 ± 7.65	143.65 ± 11.87
6g	8.21 ± 0.57	139.87 ± 11.43	182.43 ± 16.98

III. Experimental Protocols

A. Aldo-Keto Reductase (AKR) Inhibition Assay[2]

The inhibitory potency of compounds against AKR1C1, AKR1C2, and AKR1C3 was determined by measuring the inhibition of the NADP+-dependent oxidation of the substrate S-tetralol.



- Enzyme and Substrate Preparation: Recombinant human AKR1C1, AKR1C2, and AKR1C3
 were expressed and purified. S-tetralol was used as the substrate.
- Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
- Reaction Mixture: The assay was performed in a total volume of 200 μ L in a 96-well plate. Each well contained the appropriate AKR1C isoform, 250 μ M NADP+, and varying concentrations of the test compound.
- Reaction Initiation and Measurement: The reaction was initiated by the addition of S-tetralol.
 The rate of NADPH formation was monitored by measuring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
- Data Analysis: IC50 values were calculated by fitting the data to a dose-response curve.

B. Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibition Assays[3]

Acetylcholinesterase (AChE) Inhibition Assay:

- Method: The AChE inhibitory activity was determined using a modified Ellman's spectrophotometric method.
- · Reagents:
 - 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
 - Acetylthiocholine iodide (ATCI) as the substrate
 - Electric eel AChE
 - Tris-HCl buffer (50 mM, pH 8.0)
- Procedure: The enzyme was pre-incubated with the test compound for 15 minutes. The
 reaction was initiated by the addition of ATCI and DTNB. The hydrolysis of acetylthiocholine
 to thiocholine was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at
 412 nm.



• Data Analysis: Ki values were determined by Lineweaver-Burk plots.

Carbonic Anhydrase (CA) Inhibition Assay:

- Method: The inhibition of human carbonic anhydrase I and II (hCA I and hCA II) was measured using a stopped-flow instrument to monitor the CO2 hydration activity.
- Procedure: The enzymatic activity was determined by following the change in pH associated with the CA-catalyzed hydration of CO2. The assay was performed at 25 °C in a Tris-HCI buffer (pH 7.5).
- Data Analysis: IC50 values were determined from dose-response curves, and Ki values were calculated using the Cheng-Prusoff equation.

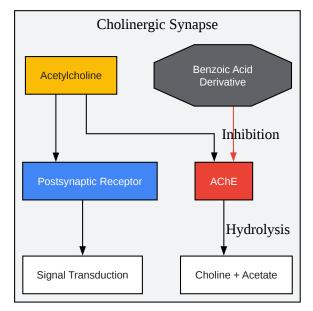
IV. Signaling Pathways and Experimental Workflow Diagrams

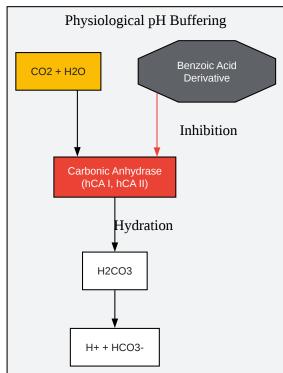


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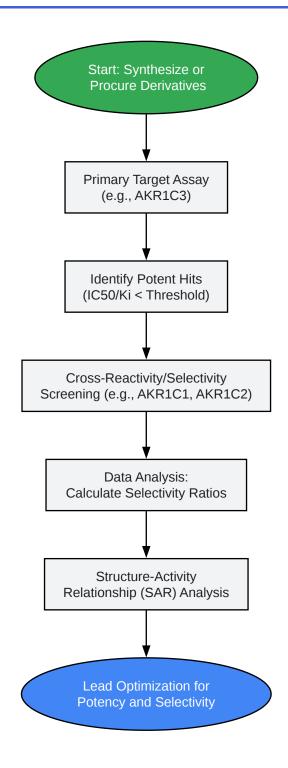
Figure 1. Simplified AKR1C3 signaling pathway and the inhibitory action of 3-(phenylamino)benzoic acid derivatives.











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